

Application Notes and Protocols for Checkerboard Assay: Determining Antifungal Synergy

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Compound of Interest

Compound Name: *Antifungal agent 20*

Cat. No.: *B12429853*

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These application notes provide a detailed protocol and data interpretation guide for conducting a checkerboard assay to assess the synergistic, additive, indifferent, or antagonistic interactions between two antifungal agents. This method is a valuable tool in the research and development of new antifungal combination therapies.

Introduction

The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant strains. The checkerboard assay is a widely used in vitro method to systematically test various concentrations of two antimicrobial agents, alone and in combination, to determine their interactive effects. The primary output of this assay is the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

Principle

The checkerboard assay involves preparing a two-dimensional array of serial dilutions of two antifungal agents in a microtiter plate. A standardized fungal inoculum is added to each well, and after incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The FICI is then calculated to classify the interaction.

Data Presentation

The results of a checkerboard assay are typically summarized by calculating the Fractional Inhibitory Concentration (FIC) for each drug and the overall FICI for the combination.

Table 1: Example of Checkerboard Assay Data and FICI Calculation

Drug A Conc. (µg/mL)	Drug B Conc. (µg/mL)	Growth (+/-)	FIC A	FIC B	FICI (FIC A + FIC B)	Interpretation
MIC of A alone	0	-	1	0	1	-
8						
4	0	+				
MIC of B alone						
0	16	-	0	1	1	-
0	8	+				
Combination						
2	4	-	0.25	0.25	0.5	Synergy
4	2	-	0.5	0.125	0.625	Additive
1	8	-	0.125	0.5	0.625	Additive
8	4	+				

Note: This is an illustrative example. The actual concentrations and results will vary depending on the compounds and fungal strain tested.

Table 2: Interpretation of FICI Values^{[1][2]}

FICI Value	Interpretation
≤ 0.5	Synergy
> 0.5 to 4.0	Additive or Indifference
> 4.0	Antagonism

Experimental Protocols

This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[\[3\]](#)[\[4\]](#)

Materials

- 96-well, U-bottom microtiter plates
- Antifungal agent A (stock solution)
- Antifungal agent B (stock solution)
- Fungal isolate
- RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
- Spectrophotometer or microplate reader
- Sterile pipette tips and reservoirs
- Incubator (35°C)

Methods

1. Preparation of Fungal Inoculum:

- Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

- Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
- Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately $1-5 \times 10^3$ CFU/mL.

2. Preparation of Antifungal Dilutions:

- Prepare stock solutions of each antifungal agent at a concentration that is at least 4 times the highest concentration to be tested.
- In a separate 96-well plate (the "dilution plate"), perform serial two-fold dilutions of each antifungal agent in RPMI-1640 medium.

3. Setting up the Checkerboard Plate:

- Dispense 50 μ L of RPMI-1640 medium into each well of a new 96-well microtiter plate (the "assay plate").
- Along the x-axis (e.g., columns 1-10), add 50 μ L of each serial dilution of Antifungal Agent A.
- Along the y-axis (e.g., rows A-G), add 50 μ L of each serial dilution of Antifungal Agent B.
- The final volume in each of these wells will be 100 μ L, containing various combinations of the two drugs at half their initial diluted concentrations.
- Controls:
 - Drug A MIC: In one row (e.g., row H), add only the serial dilutions of Antifungal Agent A.
 - Drug B MIC: In one column (e.g., column 11), add only the serial dilutions of Antifungal Agent B.
 - Growth Control: One well (e.g., H12) should contain only the medium and the fungal inoculum.
 - Sterility Control: One well should contain only the medium.

4. Inoculation and Incubation:

- Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control well.
- The final volume in each well will be 200 µL.
- Incubate the plate at 35°C for 24-48 hours.

5. Reading the Results:

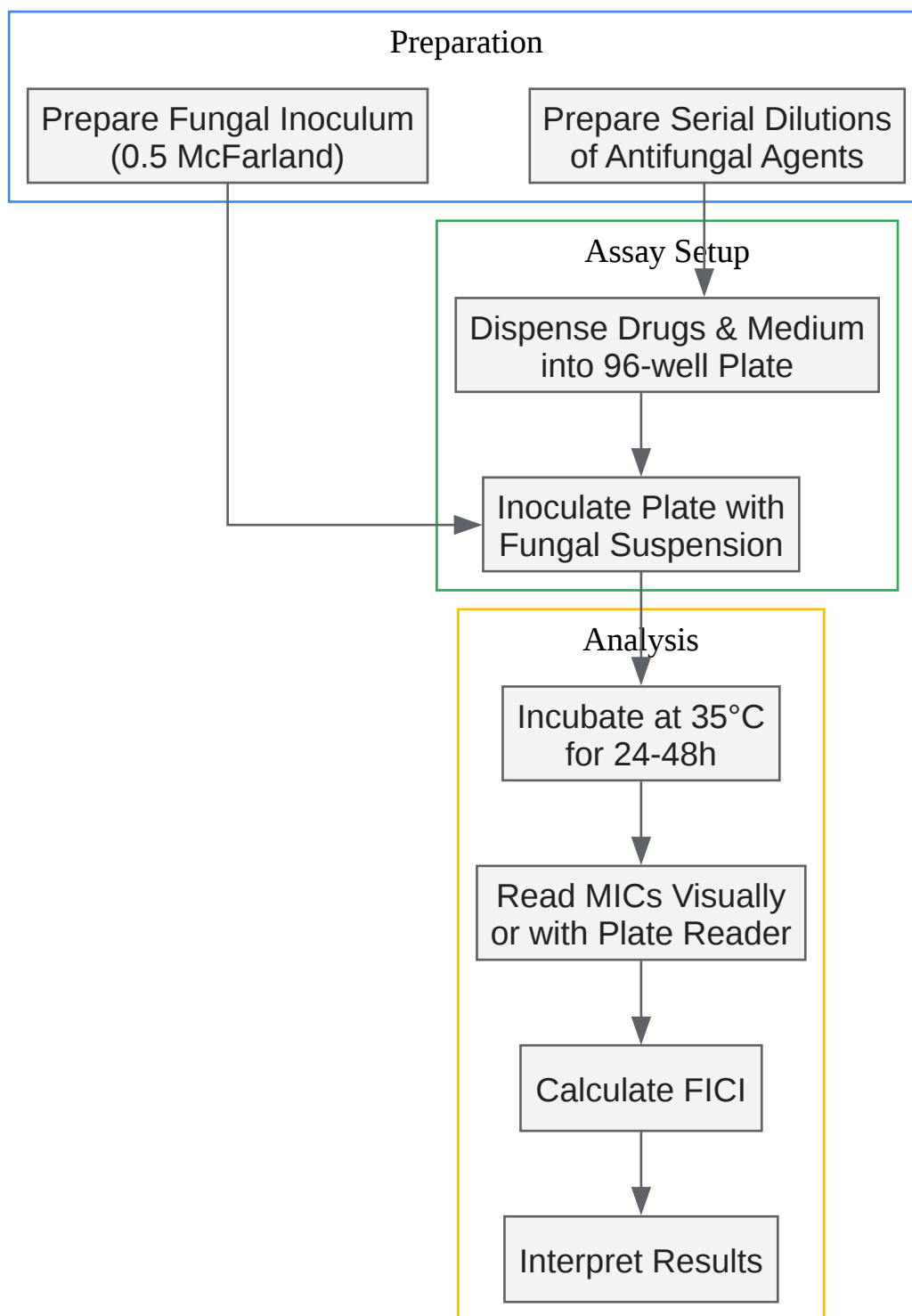
- After incubation, visually inspect the plate for turbidity or use a microplate reader to measure the optical density (OD) at a suitable wavelength (e.g., 530 nm).
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90% reduction in turbidity) compared to the growth control.

Data Analysis

- Determine the MIC of each drug alone.
- Determine the MIC of each drug in combination. This will be the concentration of the drug in the first non-turbid well in a row or column of combined agents.
- Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
 - $\text{FIC A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$ ^[1]
 - $\text{FIC B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$ ^[1]
- Calculate the FICI for each combination that shows no growth:
 - $\text{FICI} = \text{FIC A} + \text{FIC B}$ ^[1]
- Determine the overall FICI. The lowest FICI value is typically reported as the result for the interaction.
- Interpret the FICI value according to Table 2.

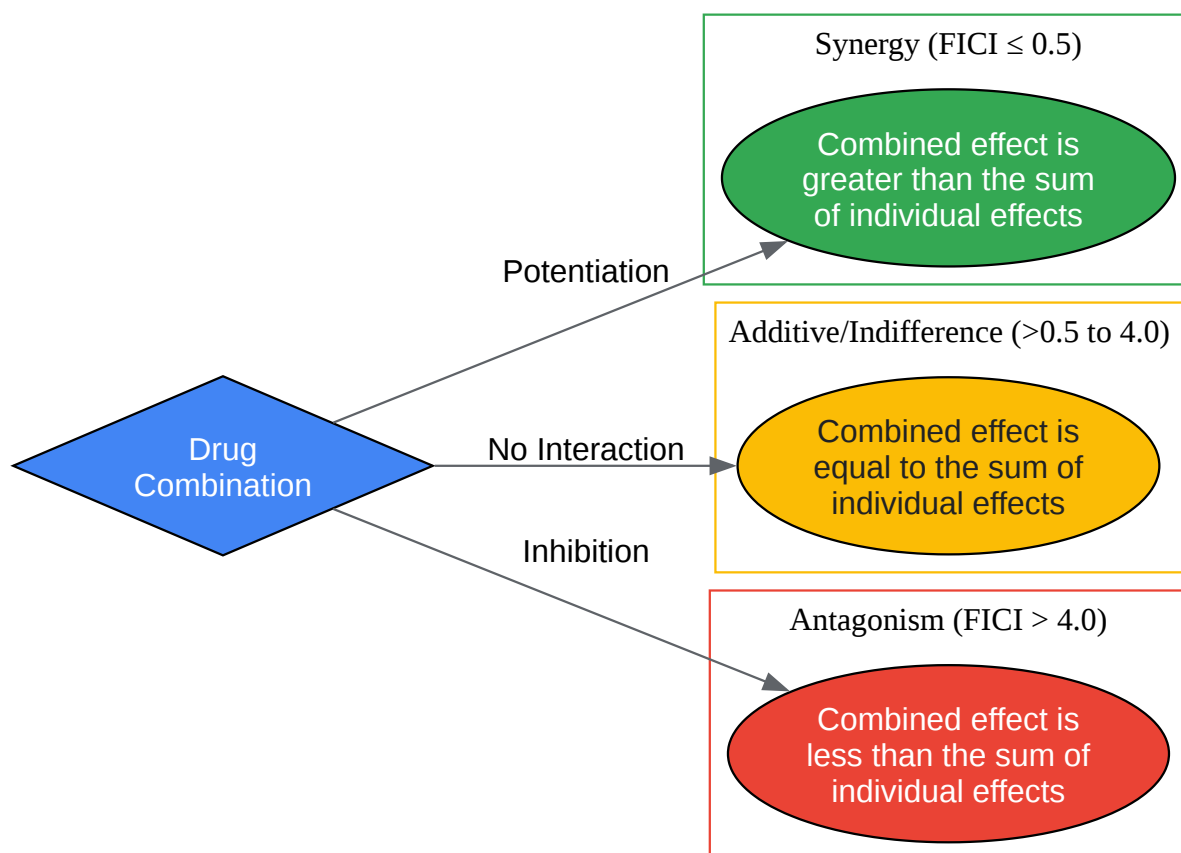
Visualizations

The following diagrams illustrate the experimental workflow and the conceptual interpretation of the results.



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Caption: Experimental workflow for the checkerboard assay.



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Caption: Conceptual overview of antifungal drug interactions.

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- To cite this document: BenchChem. [Application Notes and Protocols for Checkerboard Assay: Determining Antifungal Synergy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429853#checkerboard-assay-for-antifungal-agent-20-synergy]

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